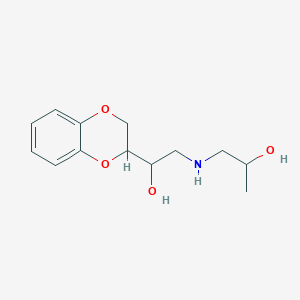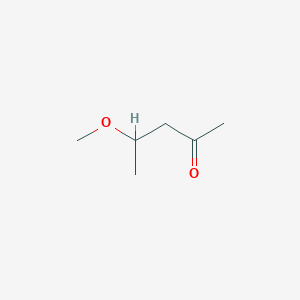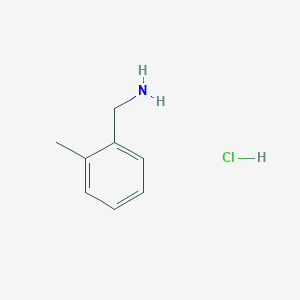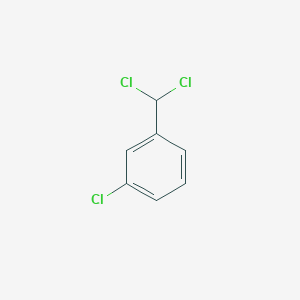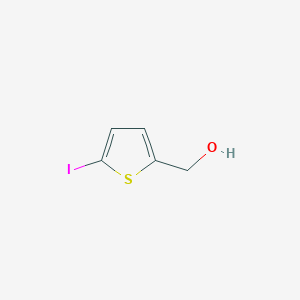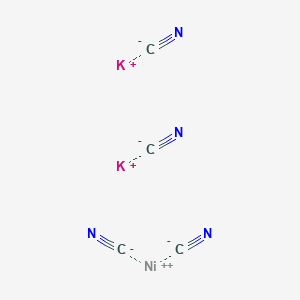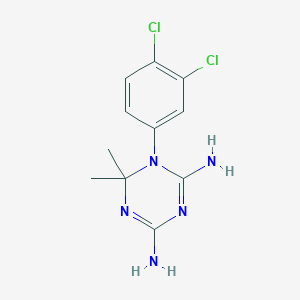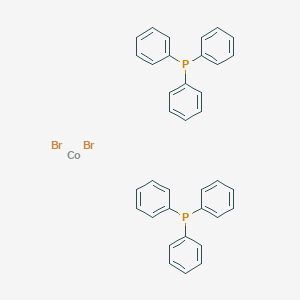
2-Chlor-6-phenylpyridin
Übersicht
Beschreibung
2-Chloro-6-phenylpyridine (2-Cl-6-PhP) is a heterocyclic aromatic compound with a nitrogen atom in the ring. It is a colorless, crystalline solid with a melting point of 105 °C. 2-Cl-6-PhP is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of dyes, pigments, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
Phenylpyridin-enthaltende Pyrazolderivate haben sich als herbizide Aktivität gegen verschiedene Unkrautarten erwiesen . Zum Beispiel zeigten die Verbindungen 6a und 6c eine 50%ige Hemmaktivität gegen Setaria viridis, was geringfügig besser war als Pyroxasulfone . Daher könnte 2-Chlor-6-phenylpyridin potenziell zur Synthese dieser Derivate verwendet werden, was zur Entwicklung neuer Herbizide beitragen würde.
Insektizide Aktivität
2-Phenylpyridinderivate haben eine signifikante insektizide Aktivität gegen Schädlinge wie Mythimna separata, Aphis craccivora Koch und Tetranychus cinnabarinus gezeigt . Verbindungen 5a, 5d, 5g, 5h und 5k zeigten bei 500 mg/L eine 100%ige Hemmung gegen Mythimna separata . Daher könnte this compound eine Schlüsselkomponente bei der Synthese dieser wirksamen Insektizide sein.
Synthese neuer Verbindungen
This compound kann zur Synthese neuer Verbindungen verwendet werden. So wurde beispielsweise eine Reihe neuer 2-Phenylpyridinderivate mit N-Phenylbenzamid-Einheiten mit Suzuki-Miyaura-Kreuzkupplung, nukleophiler Substitution und Amidierungsreaktionen entworfen und synthetisiert . Die Reaktionsbedingungen in jedem Schritt sind mild, und das Produkt lässt sich leicht abtrennen (Ausbeute beträgt etwa 85%) .
Untersuchung der Ringplanarität
This compound kann zur Untersuchung der Ringplanarität in Pyridin-basierten o-Carboranylverbindungen verwendet werden . Dies kann zum Verständnis der strukturellen Eigenschaften dieser Verbindungen beitragen, die Auswirkungen auf verschiedene Bereiche der Chemie haben können.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-6-phenylpyridine is involved in the process of ortho arylation . This compound, under the influence of a palladium (II) catalyst, undergoes a regioselective ortho arylation . The role of this process is to facilitate the formation of new carbon-carbon (C-C) bonds , which is a crucial step in the synthesis of complex targets .
Mode of Action
The interaction of 2-Chloro-6-phenylpyridine with its target involves the activation of the ortho C-H bond of the aryl group to form a pyridine palladacycle . This process is catalyzed by palladium (II) acetate . The reaction of 2-phenylpyridine with diphenyliodonium chloride in the presence of Pd (OAc) 2 -K 2 CO 3 combination results in the desired product .
Biochemical Pathways
It’s known that the compound plays a role in the formation of new c-c bonds , which is a fundamental process in various biochemical pathways.
Result of Action
The primary result of the action of 2-Chloro-6-phenylpyridine is the formation of new C-C bonds . This is a crucial step in the synthesis of complex targets, particularly in the late-stage synthesis of drugs and pharmaceuticals .
Action Environment
The action of 2-Chloro-6-phenylpyridine can be influenced by various environmental factors. For instance, the presence of a palladium (II) catalyst is necessary for the compound to undergo ortho arylation . Additionally, the reaction is carried out in a specific medium (water and CH3CN) at a certain temperature (80 °C) . .
Eigenschaften
IUPAC Name |
2-chloro-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGJMFBUAHVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376537 | |
| Record name | 2-chloro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13382-54-2 | |
| Record name | 2-chloro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 2-chloro-6-phenylpyridine?
A1: 2-Chloro-6-phenylpyridine (C12H7ClN2) is a nearly planar molecule. Despite steric interactions between the substituents, the pyridine ring maintains a high degree of aromaticity [].
Q2: Has 2-chloro-6-phenylpyridine been investigated for biological activity?
A2: Yes, 2-chloro-6-phenylpyridine has been studied for its potential use as a pesticide. Research has shown that larvae of the nematode Anguina tritici can reversibly take up this compound from an aqueous solution []. This uptake process was monitored using a novel automated technique involving spectrophotometry [].
Q3: Can 2-chloro-6-phenylpyridine be used as a starting material for the synthesis of more complex molecules?
A3: Yes, 2-chloro-6-phenylpyridine can serve as a precursor for synthesizing chiral 2,2'-bipyridine ligands. These ligands can be produced through a multi-step process starting with the biphenyl dioxygenase-catalyzed cis-dihydroxylation of 2-chloro-6-phenylpyridine to yield the corresponding enantiopure cis-dihydrodiol []. The resulting chiral 2,2'-bipyridines have shown promise as effective ligands in asymmetric allylic oxidation and cyclopropanation reactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)

